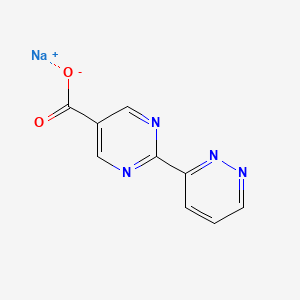

Sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridazine and pyrimidine are both nitrogen-containing heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . They are endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

Synthesis Analysis

The synthesis of these compounds often involves the use of a variety of approaches. For example, a series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Molecular Structure Analysis

The pyridazine ring is one of the nitrogen heterocycles used widely by medicinal chemists. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied. For example, a series of novel triazole-pyrimidine-based compounds were synthesized and their neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by their specific structure. For example, the pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry: c-Met Inhibition

Sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate has been identified as a potential inhibitor of the c-Met protein kinase . c-Met is a receptor tyrosine kinase that, when dysregulated, can lead to cancer progression and metastasis. Compounds targeting c-Met are considered valuable in the development of anti-cancer therapies.

Neuropharmacology: GABA A Modulation

This compound also exhibits activity as a GABA A receptor allosteric modulator . GABA A receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the brain. Modulators of these receptors can have therapeutic applications in treating anxiety, insomnia, and epilepsy.

Polymer Chemistry: Solar Cell Components

In the field of polymer chemistry, Sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate has been incorporated into polymers used in solar cells . These polymers can improve the efficiency and durability of solar cells, contributing to the advancement of renewable energy technologies.

Enzyme Inhibition: BACE-1 Inhibition

The compound has shown promise as an inhibitor of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Inhibitors of BACE-1 are explored for their potential to slow or prevent the progression of Alzheimer’s.

Molecular Recognition

Due to its unique physicochemical properties, such as weak basicity and high dipole moment, Sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate can play a significant role in molecular recognition processes . These properties can be harnessed in drug-target interactions, enhancing the specificity and efficacy of pharmaceutical agents.

Drug Discovery and Development

The inherent polarity and low cytochrome P450 inhibitory effects of Sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate add value in drug discovery and development . Its potential to reduce interaction with the cardiac hERG potassium channel is also beneficial, as this can decrease the risk of drug-induced cardiac arrhythmias.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

sodium;2-pyridazin-3-ylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2.Na/c14-9(15)6-4-10-8(11-5-6)7-2-1-3-12-13-7;/h1-5H,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJYJAOPOPXEMP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C2=NC=C(C=N2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N4NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B3017139.png)

![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017141.png)

![3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B3017145.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3017147.png)